Analgesic Potency: >200-fold Superior to Morphine in Rodent Models
Epibatidine exhibits extraordinary analgesic potency, being approximately 200 times more potent than morphine in the mouse hot-plate test [1]. The ED50 for (±)-epibatidine in this assay is 0.005 mg/kg [2], compared to an ED50 of ~1.0 mg/kg for morphine [3]. This non-opioid mechanism, which is reversed by mecamylamine but not naloxone [4], underscores its value as a pharmacological tool for dissecting nAChR-mediated pain pathways distinct from opioid signaling.
| Evidence Dimension | In vivo analgesic potency (ED50) |
|---|---|
| Target Compound Data | 0.005 mg/kg (mouse, hot-plate, i.p.) |
| Comparator Or Baseline | Morphine: ~1.0 mg/kg (mouse, hot-plate, i.p.) |
| Quantified Difference | ~200-fold greater potency |
| Conditions | Mouse hot-plate test; intraperitoneal administration |
Why This Matters
This extreme potency validates epibatidine as a critical positive control for high-affinity nAChR activation in analgesic drug discovery, far exceeding the potency of opioid-based comparators.
- [1] Spande, T.F., Garraffo, H.M., Edwards, M.W., et al. Epibatidine: A novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog. J. Am. Chem. Soc. 1992, 114(9), 3475-3478. View Source
- [2] Bertin Bioreagent. (±)-Epibatidine (hydrochloride) Product Datasheet. CAT N°: 31193. View Source
- [3] Le Bars, D., Gozariu, M., Cadden, S.W. Animal models of nociception. Pharmacol. Rev. 2001, 53(4), 597-652. View Source
- [4] Sullivan, J.P., Decker, M.W., Brioni, J.D., et al. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors. J. Pharmacol. Exp. Ther. 1994, 271(2), 624-631. View Source
